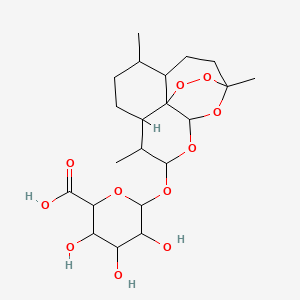

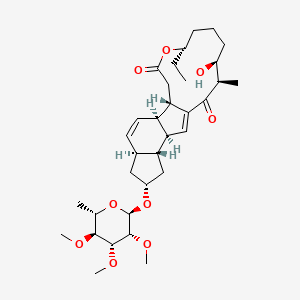

Dihydroartémisinine bêta-D-glucuronide (mélange d'isomères)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

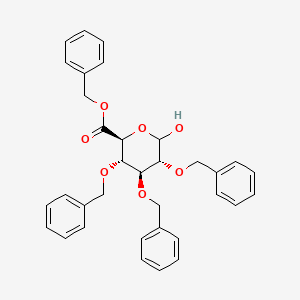

The synthesis of dihydroartemisinin β-D-glucuronide involves the reduction of artemisinin to dihydroartemisinin, followed by the conjugation with glucuronic acid. Dihydroartemisinin acts as a key intermediate in artemisinin's biosynthesis, where its stereochemically labile center at C-10 allows for the formation of lactol hemiacetal interconverting epimers (Cabri et al., 2011). The synthesis pathways also involve the formation of dihydroartemisinic acid as a precursor, which can nonenzymatically convert to artemisinin under specific conditions, suggesting a possible pathway for the synthesis of dihydroartemisinin derivatives (Wallaart et al., 1999).

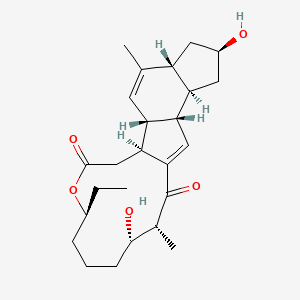

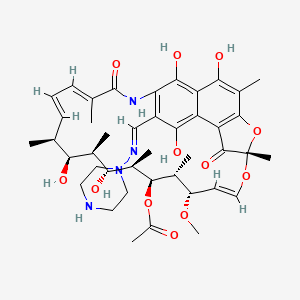

Molecular Structure Analysis

Dihydroartemisinin contains several functional groups, including a lactone function and a peroxide bridge, that contribute to its instability and reactivity. The molecule exists predominantly in a beta epimeric format but can interconvert with the alpha epimer, with solvation effects influencing its stability (Jansen & Soomro, 2007). These structural characteristics are vital for understanding the chemical behavior and biological activity of dihydroartemisinin and its glucuronide derivatives.

Chemical Reactions and Properties

Dihydroartemisinin's reactivity, especially the peroxide function, is central to its mechanism of action against malaria parasites. The molecule's inherent instability, necessary for biological activity, results in various derivatives under different conditions, affecting its pharmaceutical stability and efficacy (Jansen & Soomro, 2007).

Applications De Recherche Scientifique

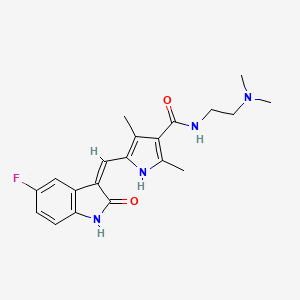

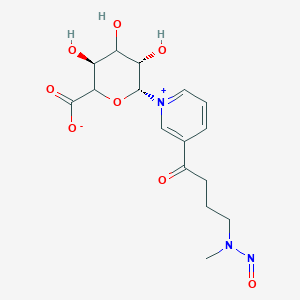

“Dihydroartémisinine bêta-D-glucuronide (mélange d'isomères)” est un composé complexe présentant plusieurs applications potentielles dans la recherche scientifique. Cependant, d'après les informations disponibles, il semble que son application principale soit en tant que métabolite antimalarique de la dihydroartémisinine {svg_1}.

Voici un bref aperçu de ses applications potentielles :

Recherche antimalarique

“Dihydroartémisinine bêta-D-glucuronide (mélange d'isomères)” est principalement connu pour son rôle de métabolite antimalarique de la dihydroartémisinine {svg_2}. Ce qui en fait un composé précieux dans la recherche et le développement de nouveaux médicaments antimalariques.

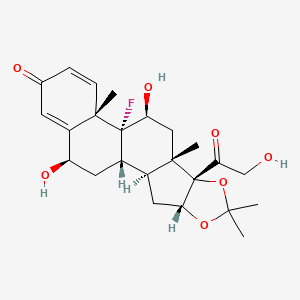

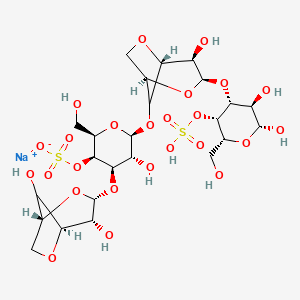

Études du métabolisme

Ce composé peut être utilisé dans des études du métabolisme pour comprendre comment la dihydroartémisinine est traitée dans l'organisme {svg_3}. Cela peut fournir des informations précieuses sur l'efficacité et les effets secondaires potentiels des traitements à base de dihydroartémisinine.

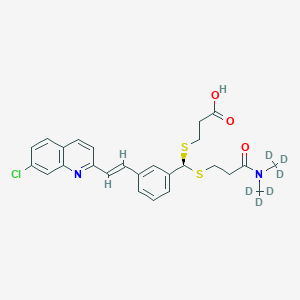

Recherche en pharmacocinétique

“Dihydroartémisinine bêta-D-glucuronide (mélange d'isomères)” peut être utilisé dans la recherche en pharmacocinétique pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la dihydroartémisinine dans l'organisme {svg_4}.

Marquage isotopique stable

“Dihydroartémisinine bêta-D-glucuronide (mélange d'isomères)” peut être utilisé dans le marquage isotopique stable, une technique utilisée en recherche métabolique et biochimique {svg_5}.

Safety and Hazards

Mécanisme D'action

Target of Action

Dihydro Artemisinin beta-D-Glucuronide, a derivative of artemisinin, primarily targets malaria-causing parasites such as Plasmodium falciparum . The compound interacts with key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Mode of Action

The proposed mechanism of action of artemisinin, from which Dihydro Artemisinin beta-D-Glucuronide is derived, involves the cleavage of endoperoxide bridges by iron. This process produces free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules, causing oxidative stress in the cells of the parasite .

Biochemical Pathways

The compound affects the haem pathway, which has been extensively investigated as a mode of action of artemisinin . The endoperoxide bridge in the compound is activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Pharmacokinetics

Dihydro Artemisinin beta-D-Glucuronide’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The compound’s low bioavailability is linked to extensive metabolism, as well as its chemical instability . After administration, the compound is mainly excreted through bile .

Result of Action

The molecular and cellular effects of Dihydro Artemisinin beta-D-Glucuronide’s action include the regulation of key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . This leads to the death of the malaria-causing parasites .

Action Environment

The action, efficacy, and stability of Dihydro Artemisinin beta-D-Glucuronide can be influenced by environmental factors. For instance, the compound’s stability varies with pH and temperature . Furthermore, the compound’s action can be affected by the presence of iron, which activates the endoperoxide bridge in the compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers) involves the conversion of Dihydro Artemisinin to its glucuronide derivative using glucuronic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.", "Starting Materials": [ "Dihydro Artemisinin", "Glucuronic acid", "Catalyst" ], "Reaction": [ "Step 1: Dihydro Artemisinin is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: Glucuronic acid is added to the solution and the mixture is stirred at room temperature for a specific period of time.", "Step 3: A catalyst such as p-toluenesulfonic acid or trifluoroacetic acid is added to the reaction mixture.", "Step 4: The reaction mixture is heated to a specific temperature and maintained at that temperature for a specific period of time.", "Step 5: The reaction mixture is cooled and the product is isolated by filtration or extraction.", "Step 6: The product is purified by recrystallization or chromatography to obtain the desired Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)." ] } | |

Numéro CAS |

198976-06-6 |

Formule moléculaire |

C21H32O11 |

Poids moléculaire |

460.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17?,18?,19-,20-,21-/m1/s1 |

Clé InChI |

ZPXMEOGHWWIMAF-BPWASKFZSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

SMILES canonique |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Synonymes |

(3R,5aS,6R,8aS,9S,12R,12aS)-Decahydro-3,6,9-trimethyl- 3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl β-D-Glucopyranosiduronic Acid; Dihydroartemisinin Glucuronide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![L-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B1140620.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)